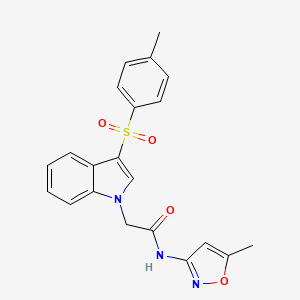
N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-methylisoxazol-3-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C21H19N3O4S
Molecular Weight: 409.5 g/mol
The compound features a complex structure that includes an isoxazole moiety and an indole derivative, which are known for their diverse biological activities. The presence of a tosyl group enhances the compound's reactivity and potential for further modifications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylisoxazole with tosylated indole derivatives in the presence of acetic anhydride or other coupling agents. This approach allows for the formation of the desired amide linkage while maintaining the integrity of both heterocycles.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown its efficacy against:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
- Candida albicans
The compound's structure suggests that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for microbial survival.
Anticancer Activity
Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly human lung adenocarcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, potentially through the modulation of key signaling pathways such as those involving p53 and caspases.
Table 1: Summary of Antimicrobial and Anticancer Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antimicrobial | Mycobacterium tuberculosis | 15.0 | |
| Antifungal | Candida albicans | 10.0 | |
| Anticancer | Human lung adenocarcinoma cells | 8.0 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation: It has been suggested that this compound could interact with neurotransmitter receptors, providing neuroprotective effects.
- Oxidative Stress Induction: Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress in target cells, which can trigger apoptotic pathways.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial properties of various derivatives, including this compound, against clinical isolates of MRSA. The results indicated a significant reduction in bacterial viability at concentrations as low as 12.5 µM, highlighting its potential as a therapeutic agent against resistant strains .
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment involving human lung adenocarcinoma cell lines, this compound exhibited an IC50 value of 8 µM. This suggests a promising lead for further development in cancer therapy, particularly for lung cancer .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-14-7-9-16(10-8-14)29(26,27)19-12-24(18-6-4-3-5-17(18)19)13-21(25)22-20-11-15(2)28-23-20/h3-12H,13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXITOUEEZQDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














